molecular formula C25H20N4O2 B11640817 6-(4-methoxyphenyl)-7-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

6-(4-methoxyphenyl)-7-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11640817
M. Wt: 408.5 g/mol
InChI Key: PIYFJVNZFXJWHF-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-7-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a fused chromeno-triazolo-pyrimidine core. This structure integrates a chromene ring system (benzopyran) fused with a [1,2,4]triazolo[1,5-a]pyrimidine moiety, substituted at positions 6 and 7 with 4-methoxyphenyl and phenyl groups, respectively. The methoxy group enhances solubility and modulates electronic properties, while the phenyl substituent contributes to steric bulk and π-π interactions.

Properties

Molecular Formula

C25H20N4O2

Molecular Weight

408.5 g/mol

IUPAC Name

9-(4-methoxyphenyl)-11-phenyl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene

InChI

InChI=1S/C25H20N4O2/c1-30-18-13-11-17(12-14-18)24-21-22(19-9-5-6-10-20(19)31-24)28-25-26-15-27-29(25)23(21)16-7-3-2-4-8-16/h2-15,23-24H,1H3,(H,26,27,28)

InChI Key

PIYFJVNZFXJWHF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-7-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions

    Formation of the Chromeno Core: The initial step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno ring.

    Triazolo-Pyrimidine Formation: The chromeno intermediate is then reacted with triazole and pyrimidine derivatives under controlled conditions, often using catalysts like palladium or copper.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-7-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Phenylboronic acid with palladium catalyst in a basic medium.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly in the fields of oncology and anti-inflammatory treatments.

Anticancer Properties

Studies have demonstrated that derivatives of triazolo-pyrimidines can inhibit the proliferation of cancer cells. The specific compound has shown promise against various cancer cell lines, suggesting potential applications in cancer therapy.

Case Study: Inhibition of Tumor Growth

A study evaluated the anticancer efficacy of similar triazolo-pyrimidine compounds and found that modifications to substituent groups significantly enhanced their potency against leukemia and solid tumors. The presence of the methoxyphenyl group appears to play a crucial role in increasing lipophilicity and cellular uptake, thereby improving anticancer activity.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary data suggest it may reduce inflammatory markers in vitro, indicating potential therapeutic applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding how structural modifications influence biological activity is critical for optimizing the efficacy of this compound. The following table summarizes findings related to substituent effects on activity:

Substituent PositionSubstituent TypeEffect on Activity
4MethoxyphenylIncreased selectivity for cancer cells
7PhenylEnhanced interaction with biological targets
6Dihydrochromene coreImproved metabolic stability

Synthesis and Derivatives

The synthesis of this compound involves several steps that may include cyclization reactions and functional group modifications. The ability to synthesize various derivatives allows for the exploration of structure-activity relationships and the development of more potent analogs.

Synthetic Pathway Example

A general synthetic method includes:

  • Starting with appropriate precursors.
  • Performing cyclization under controlled conditions.
  • Purifying the resulting compounds through crystallization or chromatography.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-7-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Substituents (e.g., thiophene in ) introduce sulfur atoms, which may enhance binding to metalloenzymes or alter redox properties.
  • Electron-Donating Groups (e.g., methoxy, dimethylamino) improve solubility and modulate electronic effects, impacting binding to biological targets .

Yield Comparison :

  • Halogenated analogs (e.g., ) often show lower yields (50–70%) due to steric hindrance, while methoxy-substituted compounds (target) achieve higher yields (75–85%) under similar conditions .

Key Trends :

  • Halogenated Derivatives : Demonstrate potent antimicrobial activity but may exhibit cytotoxicity at higher concentrations .
  • Methoxy-Substituted Analogs : Expected to show improved selectivity due to balanced hydrophobicity and hydrogen-bonding capacity.

Biological Activity

The compound 6-(4-methoxyphenyl)-7-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C22H19N5O2
  • Molecular Weight : 385.43 g/mol

The unique chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine core contributes to its distinctive biological properties.

Anticancer Activity

Studies have demonstrated that derivatives of triazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance:

  • A derivative of this compound was tested against various cancer cell lines including MCF-7 (breast cancer) and showed an IC50 value of 9.1 µg/mL, indicating potent cytotoxicity against these cells .
  • The mechanism of action involves the inhibition of key signaling pathways that promote cancer cell proliferation and survival .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against a range of pathogens:

  • In vitro studies using the disc diffusion method showed effectiveness against Escherichia coli and Staphylococcus aureus , with notable zones of inhibition .
  • The compound's structure allows for interactions with microbial enzymes, disrupting their function and leading to cell death.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential:

  • In animal models, it has been shown to reduce inflammation markers significantly compared to control groups .
  • The anti-inflammatory activity is thought to be mediated through the inhibition of pro-inflammatory cytokines.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase and alkaline phosphatase, which are crucial in various physiological processes .
  • Receptor Modulation : The compound may bind to receptors involved in cell signaling pathways that regulate cell growth and apoptosis.

Case Studies

StudyFindings
Study on MCF-7 Cells IC50 = 9.1 µg/mLSignificant anticancer activity observed.
Antimicrobial Testing Effective against E. coli and S. aureusPotential for development as an antimicrobial agent.
Anti-inflammatory Research Reduced inflammation markers in vivoPromising candidate for anti-inflammatory therapies.

Q & A

Q. Advanced Research Focus

  • Solvent optimization : Replace toxic DMF with green solvents (e.g., ethanol/water mixtures) to improve sustainability .
  • Continuous flow reactors for precise temperature and mixing control, reducing side reactions .
  • Catalyst recycling : Immobilized catalysts (e.g., silica-supported APTS) enhance reusability and reduce waste .
  • Real-time monitoring : Use in situ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Data Note : Yields drop from ~85% (lab-scale) to ~65% (pilot-scale) due to mixing inefficiencies; flow reactors mitigate this .

How can contradictory data on biological activity be resolved for this compound?

Advanced Research Focus
Contradictions in bioactivity (e.g., variable IC₅₀ values) often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce noise .
  • Solubility differences : Use DMSO stock solutions with ≤0.1% final concentration to avoid cytotoxicity artifacts .
  • Metabolic instability : Conduct microsomal stability assays to identify rapid degradation (e.g., CYP450-mediated oxidation of the methoxyphenyl group) .

Case Study : Discrepancies in anticancer activity (IC₅₀ = 2–10 µM) were traced to differences in cell line p-glycoprotein expression .

What computational tools predict the reactivity of this compound in novel reactions?

Q. Advanced Research Focus

  • Quantum chemical calculations (e.g., DFT) model transition states for cyclization and substitution reactions .
  • Machine learning (ML) : Train models on triazolopyrimidine reaction databases to predict optimal conditions (e.g., solvent, catalyst) .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinase ATP-binding pockets) to prioritize analogs for synthesis .

Example : DFT calculations predicted regioselective C-7 functionalization, confirmed experimentally with >90% selectivity .

What mechanisms underlie its reported biological activities (e.g., kinase inhibition)?

Q. Advanced Research Focus

  • Kinase inhibition : The triazolopyrimidine core mimics ATP’s adenine moiety, competing for binding in kinases like EGFR or CDK2 .
  • DNA intercalation : Planar chromeno groups enable stacking with DNA base pairs, inducing replication stress .
  • ROS modulation : Methoxyphenyl substituents act as pro-oxidants in cancer cells, triggering apoptosis via mitochondrial pathways .

Validation : CRISPR knockouts of KEAP1 (a redox regulator) abolished cytotoxic effects, confirming ROS-mediated mechanisms .

How do structural modifications (e.g., substituent variations) impact bioactivity?

Q. Advanced Research Focus

  • Methoxyphenyl group : Replacing the 4-methoxy with a hydroxyl group (-OH) improved solubility but reduced metabolic stability .
  • Phenyl vs. pyridyl substituents : Pyridyl analogs (e.g., 7-pyridin-3-yl) showed 10-fold higher kinase affinity due to H-bonding with active-site residues .
  • Propyl vs. methyl chains : Longer alkyl chains (e.g., 5-propyl) enhanced membrane permeability but increased cytotoxicity in normal cells .

SAR Insight : A balance between lipophilicity (logP ~2.5–3.5) and polar surface area (<90 Ų) optimizes bioavailability .

What are the stability profiles of this compound under various storage and experimental conditions?

Q. Advanced Research Focus

  • Thermal stability : Decomposition occurs above 150°C (TGA data), requiring storage at ≤4°C .
  • Photodegradation : UV exposure (λ = 254 nm) cleaves the chromeno ring; amber vials are essential .
  • pH sensitivity : Stable in pH 5–7 but hydrolyzes in acidic (pH <3) or basic (pH >9) conditions, forming triazole and pyrimidine fragments .

Mitigation : Lyophilization with cryoprotectants (e.g., trehalose) extends shelf life to >12 months .

How can purification challenges (e.g., low crystallinity) be addressed?

Q. Advanced Research Focus

  • Co-crystallization : Add templating agents (e.g., 4-ethylbenzoic acid) to induce crystalline phases .
  • Chromatography : Use reverse-phase C18 columns with acetonitrile/water gradients (5→95% ACN) for HPLC purification .
  • Microwave-assisted crystallization : Enhances crystal size uniformity, reducing amorphous content .

Data : Crystallinity improved from 40% (slow evaporation) to 85% (microwave) .

What green chemistry principles apply to its synthesis?

Q. Advanced Research Focus

  • Solvent selection : Replace DMF with Cyrene (dihydrolevoglucosenone) for lower toxicity and biodegradability .
  • Catalyst design : Recyclable magnetic Fe₃O₄@SiO₂-APTS nanoparticles reduce catalyst waste .
  • Waste valorization : Convert reaction byproducts (e.g., triazole fragments) into agrochemical intermediates via oxidative coupling .

Metrics : E-factor reduced from 15.2 (traditional) to 3.8 (green protocol) .

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